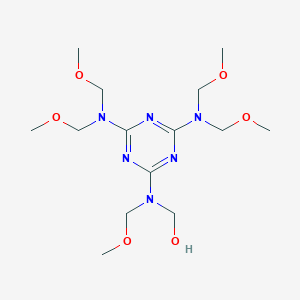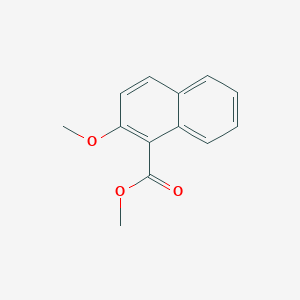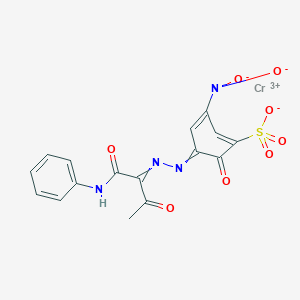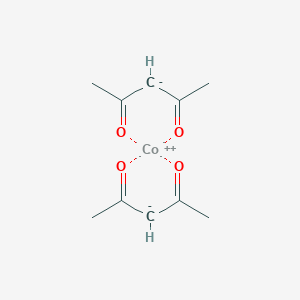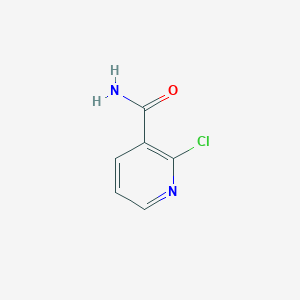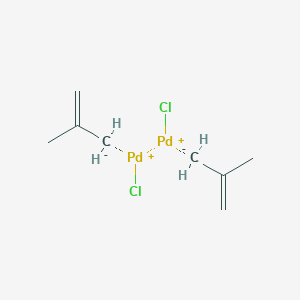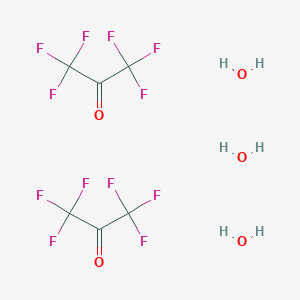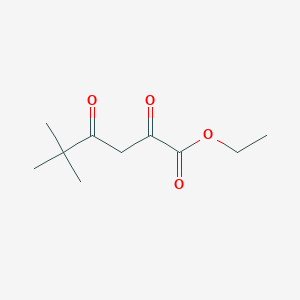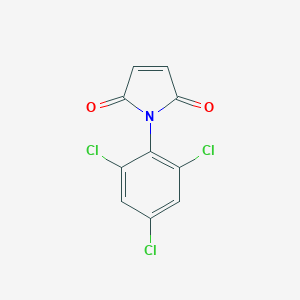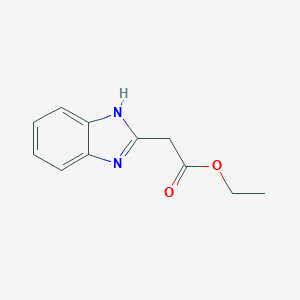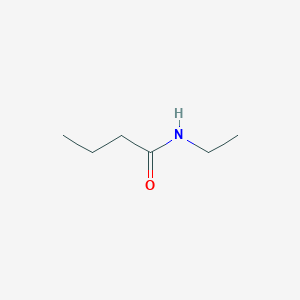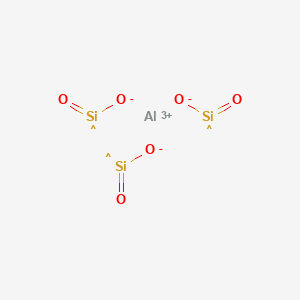
Aluminum silicon hydroxide oxide (AlSi5(OH)O11)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum silicon hydroxide oxide (AlSi5(OH)O11), also known as kaolinite, is a type of clay mineral that is widely distributed in nature. It is composed of layers of silicate tetrahedra and aluminum octahedra, which are linked together by oxygen atoms. Kaolinite has a unique structure that gives it a variety of applications in scientific research.
Wirkmechanismus
The mechanism of action of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) depends on its application. In materials science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a filler and reinforcement agent, improving the mechanical and thermal properties of the composite material. In environmental science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a sorbent, adsorbing pollutants through cation exchange and surface complexation. In biomedical science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a drug delivery system, releasing drugs through diffusion and degradation, and as a diagnostic tool, emitting fluorescence and absorbing light.
Biochemische Und Physiologische Effekte
Kaolinite has low toxicity and is generally considered safe for human consumption and use. However, some studies have reported that exposure to Aluminum silicon hydroxide oxide (AlSi5(OH)O11) dust may cause respiratory and lung damage in humans and animals. Additionally, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) may interfere with the absorption of nutrients and drugs in the digestive system due to its high surface area and cation exchange capacity.
Vorteile Und Einschränkungen Für Laborexperimente
Kaolinite has several advantages for lab experiments, including its low cost, availability, and biocompatibility. However, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) also has some limitations, including its variability in composition and structure, which may affect its properties and performance in different applications. Additionally, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) may interfere with the analysis of other compounds in the sample due to its high surface area and cation exchange capacity.
Zukünftige Richtungen
There are several future directions for research on Aluminum silicon hydroxide oxide (AlSi5(OH)O11), including:
1. Developing new synthesis methods to control the composition and structure of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) for specific applications.
2. Investigating the mechanism of action of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in different applications, such as drug delivery and environmental remediation.
3. Exploring the potential of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) as a biomaterial for tissue engineering and regenerative medicine.
4. Studying the toxicity and safety of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in different exposure scenarios and animal models.
5. Developing new analytical methods to detect and quantify Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in complex samples, such as food and soil.
Synthesemethoden
Kaolinite can be synthesized through a variety of methods, including hydrothermal synthesis, precipitation, and sol-gel synthesis. Hydrothermal synthesis involves heating a mixture of aluminum and silicon oxides in the presence of water at high pressure and temperature. Precipitation involves adding a solution of aluminum and silicon salts to a solution of sodium hydroxide, followed by heating and filtration. Sol-gel synthesis involves the hydrolysis and condensation of aluminum and silicon alkoxides in the presence of water.
Wissenschaftliche Forschungsanwendungen
Kaolinite has a wide range of applications in scientific research, including in materials science, environmental science, and biomedical science. In materials science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a filler in polymers, ceramics, and composites due to its high aspect ratio and low cost. In environmental science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a sorbent for pollutants in water and soil due to its high surface area and cation exchange capacity. In biomedical science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a drug delivery system and a diagnostic tool due to its biocompatibility and optical properties.
Eigenschaften
CAS-Nummer |
12408-33-2 |
|---|---|
Produktname |
Aluminum silicon hydroxide oxide (AlSi5(OH)O11) |
Molekularformel |
Al23H463O36Si115 |
Molekulargewicht |
4893.062494 |
InChI |
InChI=1S/Al.3O2Si/c;3*1-3-2/q+3;3*-1 |
InChI-Schlüssel |
XLSFVUFTABXNDN-UHFFFAOYSA-N |
SMILES |
[O-][Si]=O.[O-][Si]=O.[O-][Si]=O.[Al+3] |
Kanonische SMILES |
[O-][Si]=O.[O-][Si]=O.[O-][Si]=O.[Al+3] |
Andere CAS-Nummern |
12408-33-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



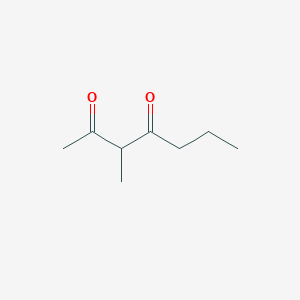
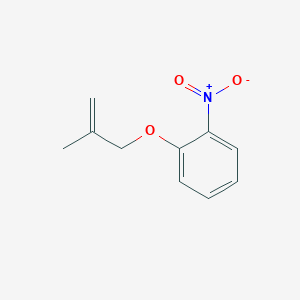
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
